4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine
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Overview
Description
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring linked to a pyrazolo[1,5-a]pyrazine moiety via an oxymethyl group
Mechanism of Action
Target of Action
Related compounds, such as imidazo[1,2-a]pyrazine-8-carboxylates, have been used as substrates for the preparation of compounds exhibiting the properties of inhibitors of phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, as well as modulators of sirtuins .
Mode of Action
It is known that related compounds interact with their targets to inhibit or modulate their activity
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, matrix metalloproteases, and sirtuins . These pathways play crucial roles in cellular processes such as cell growth, inflammation, extracellular matrix remodeling, and aging, respectively .
Result of Action
Related compounds have been shown to exhibit inhibitory effects on their targets, leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylpyrazole and reacting it with suitable reagents to form the pyrazolo[1,5-a]pyrazine ring system.
Attachment of the Oxymethyl Group: The pyrazolo[1,5-a]pyrazine core is then functionalized with an oxymethyl group. This step often involves the use of formaldehyde or paraformaldehyde in the presence of a base.
Coupling with Piperidine: The final step involves the coupling of the oxymethyl-functionalized pyrazolo[1,5-a]pyrazine with piperidine. This can be done using nucleophilic substitution reactions, where the piperidine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrazine ring, potentially leading to the formation of dihydropyrazolo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the oxymethyl group.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrazolo[1,5-a]pyrazine derivatives with biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the heterocyclic ring system.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds have an additional nitrogen atom in the ring system.
Uniqueness
4-[({2-Methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]piperidine is unique due to its specific combination of a piperidine ring and a pyrazolo[1,5-a]pyrazine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-4-(piperidin-4-ylmethoxy)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-10-8-12-13(15-6-7-17(12)16-10)18-9-11-2-4-14-5-3-11/h6-8,11,14H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYILUZZZGROGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)OCC3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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